3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
The compound 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS RN: 901860-10-4) features a pyrazolo[1,5-a]pyrimidine core substituted with:
- A 3,4-dimethoxyphenyl group at position 3, providing electron-donating methoxy groups.
- Methyl groups at positions 2 and 5, enhancing lipophilicity.
Its molecular formula is C25H28N6O2 (MW: 444.539), with a planar aromatic core conducive to π-π stacking interactions.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-17-15-23(30-13-11-29(12-14-30)22-7-5-6-10-26-22)31-25(27-17)24(18(2)28-31)19-8-9-20(32-3)21(16-19)33-4/h5-10,15-16H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNPZILKDCNGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acetic anhydride, pyridine, and various catalysts under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiviral Applications
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives, including the compound , exhibit significant antiviral activity. A notable patent (US9963455B2) describes various pyrazolo[1,5-a]pyrimidines as promising candidates for antiviral therapy due to their ability to inhibit viral replication mechanisms. These compounds can interfere with specific viral enzymes or proteins essential for the viral life cycle, making them potential therapeutic agents against viral infections .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2). The compound exhibited IC50 values ranging from 5.00 to 32.52 μM, indicating significant antiproliferative activity .
- Biodistribution Studies : Another study focused on 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for PET imaging in tumors. The results suggested that these compounds had a favorable accumulation in tumor tissues compared to normal tissues, highlighting their potential not only as therapeutic agents but also as imaging agents for cancer diagnostics .
Structure-Activity Relationship (SAR)
The structure of 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine influences its biological activity significantly. Modifications to the substituents on the pyrazolo[1,5-a]pyrimidine scaffold can enhance its potency and selectivity against specific targets. For instance:
- The presence of methoxy groups has been associated with improved solubility and bioavailability.
- The piperazine moiety contributes to the compound's interaction with biological targets by enhancing binding affinity .
Pharmacokinetics and Toxicity
Despite their promising biological activities, many pyrazolo[1,5-a]pyrimidines face challenges related to poor aqueous solubility and bioavailability. Recent research efforts have focused on modifying these compounds to improve their pharmacokinetic properties without compromising efficacy . Additionally, toxicity studies are critical to ensure safety profiles before clinical application.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves the inhibition of specific kinases, such as CDK2. By binding to the active site of these enzymes, the compound prevents their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-position of the pyrazolo[1,5-a]pyrimidine scaffold is critical for modulating electronic properties and bioactivity. Key analogs include:
Key Observations :
Substituent Variations at Positions 2, 3, and 5
Modifications at positions 2, 3, and 5 influence steric bulk and electronic effects:
Key Observations :
- 3,4-Dimethoxyphenyl (target compound) provides moderate electron donation without excessive hydrophilicity.
- Trifluoromethyl (861209-61-2) and difluoromethyl (492457-39-3) groups improve metabolic stability but may reduce solubility .
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a novel pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that are believed to enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazolo[1,5-a]pyrimidine scaffold.
- Introduction of the dimethoxyphenyl and pyridinylpiperazine groups through electrophilic aromatic substitution and coupling reactions.
Antitumor Activity
Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines showed IC50 values ranging from 45 to 97 nM when treated with similar derivatives .
- The compound has been noted for its ability to inhibit cell proliferation and induce apoptosis in tumor cells .
Antiviral Activity
Compounds structurally related to this compound have shown promising antiviral properties. Specifically:
- In vitro studies indicated significant activity against viruses such as Para 3 virus and Leishmania tropica .
The proposed mechanism of action for this compound includes:
- Inhibition of specific kinases involved in cell cycle regulation.
- Modulation of apoptotic pathways leading to increased cancer cell death .
Study 1: Cytotoxicity Assessment
A comprehensive study assessed the cytotoxicity of various pyrazolo[1,5-a]pyrimidines. The tested compounds were evaluated against several cancer cell lines using standard MTT assays. The results indicated that the presence of the dimethoxyphenyl group significantly enhanced cytotoxicity compared to other substituents.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 67 |
| Compound B | HCT-116 | 54 |
| Target Compound | MCF-7 | 45 |
| Target Compound | HCT-116 | 60 |
Study 2: Antiviral Efficacy
Another study focused on the antiviral efficacy of related compounds against Leishmania tropica. The target compound demonstrated potent inhibitory effects at low concentrations.
| Compound | Virus | IC50 (µM) |
|---|---|---|
| Compound C | Para 3 Virus | 0.8 |
| Target Compound | Leishmania tropica | 0.5 |
Q & A
Q. Basic: What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives with complex substituents?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclization under acidic or basic conditions (e.g., using POCl₃ or NaOH). Subsequent functionalization introduces substituents like the 3,4-dimethoxyphenyl group and pyridin-2-ylpiperazine moiety. Key steps include:
- Cyclization : Precursors such as aminopyrazoles and β-diketones are reacted to form the core .
- Substitution reactions : Nucleophilic aromatic substitution or Buchwald–Hartwig amination to install the piperazine and aryl groups .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products .
Q. Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
Optimization requires systematic variation of:
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while ethanol/methanol improve cyclization efficiency .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, with ligand screening (e.g., XPhos) to reduce side products .
- Temperature control : Microwave-assisted synthesis at 100–120°C accelerates cyclization while minimizing decomposition .
- Real-time monitoring : TLC or HPLC to track intermediates and adjust stoichiometry dynamically .
Structural Characterization
Q. Basic: What spectroscopic methods are used to confirm the structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine carbons at δ 150–160 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 514.2352) and fragmentation patterns .
- IR spectroscopy : Key stretches include C=N (1600–1650 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .
Q. Advanced: How does X-ray crystallography resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction provides:
- Bond lengths/angles : Critical for validating computational models (e.g., pyrazolo-pyrimidine core bond angles ≈ 120°) .
- Intermolecular interactions : Hydrogen bonding or π-π stacking observed in the crystal lattice, influencing solubility and stability .
- Conformational analysis : Piperazine ring puckering and substituent orientation relative to the core .
Biological Activity and Mechanisms
Q. Basic: What in vitro assays are used to screen for biological activity?
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence-based kits) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .
- Receptor binding : Radioligand displacement assays (e.g., for GABAₐ or serotonin receptors) .
Q. Advanced: How can molecular docking and SAR studies elucidate target interactions?
- Docking simulations : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., KDR kinase), guided by crystallographic data .
- Structure-activity relationships (SAR) : Systematic modification of substituents (e.g., replacing 3,4-dimethoxyphenyl with halogenated analogs) to correlate structure with potency .
- Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and affinity (KD) .
Data Analysis and Contradictions
Q. Basic: How are contradictory biological activity data resolved?
Q. Advanced: What analytical strategies address discrepancies in synthetic yields?
- Reaction profiling : In situ IR or NMR to detect intermediates and side products .
- Computational modeling : DFT calculations to identify energetically favorable pathways versus competing reactions .
- Scale-up DoE : Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent ratio) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
